molecular formula C11H10BrNO3 B1451271 4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one CAS No. 1706521-00-7

4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one

Cat. No.: B1451271
CAS No.: 1706521-00-7
M. Wt: 284.11 g/mol
InChI Key: GRIXAYVOGDWIHV-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one is a chemical compound with a complex structure that includes a bromophenyl group, a hydroxy group, and a hydroxyiminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Involving the reaction of 4-bromobenzaldehyde with hydroxylamine and a suitable base.

  • Oxidation Reactions: Starting from 4-bromophenol, followed by oxidation to introduce the hydroxy group.

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions to form the desired structure.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scaling up the reactions while maintaining control over reaction conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form derivatives with additional oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert the hydroxyiminomethyl group to other functional groups.

  • Substitution: Substitution reactions at the bromophenyl group can introduce various substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles and electrophiles are employed, with conditions varying based on the specific substituent being introduced.

Major Products Formed:

  • Oxidation Products: Hydroxy derivatives, carboxylic acids, and ketones.

  • Reduction Products: Amines, alcohols, and other reduced forms.

  • Substitution Products: Various substituted bromophenyl compounds.

Chemistry:

  • Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex molecules.

  • Catalyst: It can act as a catalyst or ligand in various chemical reactions.

Biology:

  • Biological Probes: Used in the development of biological probes for studying enzyme activities and cellular processes.

  • Drug Development: Potential use in the design of new pharmaceuticals targeting specific biological pathways.

Medicine:

  • Therapeutic Agents: Investigated for its potential therapeutic properties in treating diseases.

  • Diagnostic Tools: Employed in the development of diagnostic tools for medical imaging and disease detection.

Industry:

  • Material Science: Utilized in the creation of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The hydroxy and hydroxyiminomethyl groups play crucial roles in interacting with biological molecules, leading to various biological responses. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, altering their activity.

Comparison with Similar Compounds

  • 4-Bromophenol: Similar structure but lacks the hydroxyiminomethyl group.

  • 4-Bromobenzaldehyde: Similar bromophenyl group but different functional groups.

  • Hydroxylamine Derivatives: Compounds containing hydroxylamine groups with different substituents.

Uniqueness: 4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one is unique due to its combination of bromophenyl, hydroxy, and hydroxyiminomethyl groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

4-(4-bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-7(14)10(6-13-16)11(15)8-2-4-9(12)5-3-8/h2-6,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIXAYVOGDWIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C(C1=CC=C(C=C1)Br)O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one
Reactant of Route 2
4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one
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4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one
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4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one
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4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one
Reactant of Route 6
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4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one

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